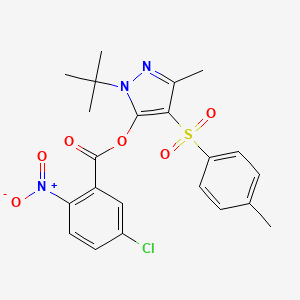

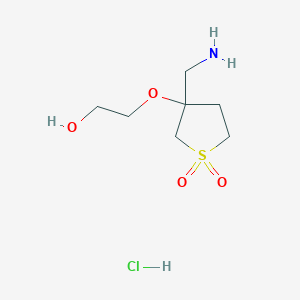

N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

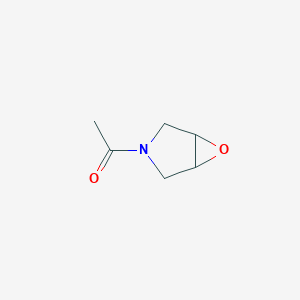

The compound N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a nitrogenous organic molecule that is likely to possess a complex structure involving a piperidine ring and a pyridazine moiety. While the specific compound is not directly mentioned in the provided papers, similar compounds with tert-butyl and piperidine functionalities have been synthesized and studied, indicating the relevance of this class of compounds in chemical research.

Synthesis Analysis

The synthesis of related nitrogenous compounds, such as 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl} pyridine-3-carboxylic acid, involves multiple steps confirmed by spectroscopic methods like FT-IR, NMR, and MS . Another related compound, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, was synthesized using a low-cost amination process with CuI, ethylene glycol, and potassium phosphate as the catalyst, ligand, and base, respectively . These methods suggest possible pathways for the synthesis of N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, which may involve similar reagents and catalysts.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction and compared with DFT calculations . For instance, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate revealed details about the conformation of the piperazine ring and the dihedral angles between connected rings . These analyses provide insights into the potential molecular structure of N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, which may also exhibit specific conformational features and inter-ring angles.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various contexts. For example, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involves amination, which is a key reaction in forming the amide bond . Additionally, the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines through nitrile anion cyclization demonstrates the potential for complex cyclization reactions in the synthesis of related compounds . These reactions could be relevant to the synthesis and further functionalization of N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been elucidated through various studies. DFT calculations, molecular electrostatic potential, and frontier molecular orbitals analysis have been used to reveal physicochemical properties . The crystal packing and hydrogen bonding patterns in the crystal structure of related compounds provide information on intermolecular interactions that could influence the physical properties of N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide . These studies suggest that similar analytical techniques could be applied to determine the properties of the compound .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The study of N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide and its analogs primarily involves the synthesis and exploration of their chemical properties. For instance, compounds structurally related to N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide have been synthesized to investigate their analgesic activities and pharmacological profiles, highlighting the ongoing efforts to develop more effective and tolerable pharmaceutical agents (Cunbin Nie et al., 2020). Similarly, studies on the reductive cleavage of aromatic carboxamides, including those related to tert-butyl acylcarbamates, reveal the potential for synthetic applications in organic chemistry (U. Ragnarsson et al., 2001).

Applications in Material Science

Research has also extended into the synthesis and properties of ortho-linked polyamides derived from bis(ether-carboxylic acid) or bis(ether amine), showcasing the versatility of N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide analogs in the development of new polymeric materials with enhanced solubility and thermal stability (S. Hsiao et al., 2000).

Pharmacological Studies

Further investigations into the biological evaluation of related compounds have been conducted to understand their potential as therapeutic agents. Studies include the characterization and X-ray diffraction analysis of derivatives, with a focus on their antibacterial and antifungal activities, demonstrating the medicinal chemistry applications of these compounds (B. Kulkarni et al., 2016). Another study focused on the synthesis, characterization, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, underlining the ongoing research into the development of new pharmacologically active compounds (C. Sanjeevarayappa et al., 2015).

Propriétés

IUPAC Name |

N-tert-butyl-4-pyridazin-3-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-14(2,3)16-13(19)18-9-6-11(7-10-18)20-12-5-4-8-15-17-12/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKVASYECUZNBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)OC2=NN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide](/img/structure/B2530556.png)

![5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2530557.png)

![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide](/img/structure/B2530562.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea](/img/structure/B2530565.png)

![N-(2-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2530567.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2530573.png)